molecular formula C13H16N2O3 B15195971 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide CAS No. 26727-04-8

3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B15195971
CAS No.: 26727-04-8
M. Wt: 248.28 g/mol
InChI Key: NMLZZPLKLJDRKW-UHFFFAOYSA-N
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Description

3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide typically involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting acyclic intermediate undergoes an intermolecular amidation reaction to form the desired benzoxazine compound . Microwave heating is often employed to induce the annulation reaction, especially for intermediates bearing electron-withdrawing groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets such as potassium channels. By opening these channels, the compound induces cell membrane hyperpolarization, which can lead to antihypertensive effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine
  • 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific diethyl substitution on the nitrogen atom, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific biological activities.

Properties

CAS No.

26727-04-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N,N-diethyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)11-12(16)14-9-7-5-6-8-10(9)18-11/h5-8,11H,3-4H2,1-2H3,(H,14,16)

InChI Key

NMLZZPLKLJDRKW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(=O)NC2=CC=CC=C2O1

Origin of Product

United States

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